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Introduction

Zastaprazan, also known by its development code JP-1366, is a novel and potent small
molecule inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump.[1][2] It
belongs to the class of potassium-competitive acid blockers (P-CABs), which represent a
significant advancement in the management of acid-related gastrointestinal disorders.[1][3]
Unlike traditional proton pump inhibitors (PPIs) that require acidic activation and bind
irreversibly, Zastaprazan acts via a distinct mechanism, offering rapid, potent, and sustained
suppression of gastric acid secretion.[2][3] This technical guide provides an in-depth overview
of the chemical structure, properties, mechanism of action, and key experimental data related
to Zastaprazan for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Zastaprazan is a synthetic organic compound with a complex heterocyclic structure.

Table 1: Chemical Identifiers and Properties of Zastaprazan (JP-1366)
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Property Value Reference

(azetidin-1-y)(8-{[(2,6-

dimethylphenyl)methyllamino}-
IUPAC Name ) yp .y.) VI ) [4]

2,3-dimethylimidazo[1,2-

a]pyridin-6-yl)methanone

Synonyms JP-1366, Jagbo, OCN-101 [11[415]
CAS Number 2133852-18-1 [4]
Chemical Formula C22H26N40 [4]
Molecular Weight 362.47 g/mol [3]
Exact Mass 362.2107 g/mol [4]

CC1=C(C(=CC=C1)C)CNC2=

SMILES CC(=CN3C2=NC(=C3C)C)C(=  [4]
O)N4CCC4
FEQFUBYYZYQTOJ-

InChl Key [4]

UHFFFAOYSA-N

Table 2: Physicochemical Properties of Zastaprazan (JP-1366)

Property Value Reference

logP (Computed) 4.4 (XLogP3)

DMSO: 33.33 mg/mL (91.95
mM) with ultrasonic
- assistance. Soluble at = 2.5
Solubility ) ) [41[6]
mg/mL in a vehicle of 10%
DMSO, 40% PEG300, 5%

Tween-80, and 45% Saline.

Experimental data not publicly
pKa available. For a similar P-CAB, [7]
tegoprazan, the pKa is 5.2.

Appearance Solid powder [4]
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Mechanism of Action: Potassium-Competitive Acid
Blockade

Zastaprazan exerts its acid-suppressing effect by directly inhibiting the H+/K+-ATPase in
gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion,
responsible for exchanging intracellular hydrogen ions (H+) for extracellular potassium ions
(K+).

The mechanism of action of Zastaprazan involves:

o Direct and Reversible Binding: Unlike PPIs, Zastaprazan does not require activation by acid.
It binds directly to the H+/K+-ATPase in a reversible manner.

o Potassium Competition: Zastaprazan competitively inhibits the binding of potassium ions to
the enzyme's K+-binding site. This blockade prevents the conformational change necessary
for the translocation of H+ ions into the gastric lumen, thereby halting acid secretion.
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Mechanism of Zastaprazan as a P-CAB.

Preclinical Pharmacology
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In vitro and in vivo preclinical studies have demonstrated the potent and selective inhibitory
activity of Zastaprazan.

Table 3: In Vitro and In Vivo Preclinical Data for Zastaprazan (JP-1366)

Parameter Species/Model Value Reference

IC50 (H+/K+-ATPase)  Not Specified 16.7 nM

>400-fold selective for
Selectivity Not Specified H+/K+-ATPase over
Na+/K+-ATPase

Rat Reflux
ED50 N 0.53 mg/kg
Esophagitis Model

Pylorus-Ligated Rat Significant inhibition at
Model 2 mg/kg

Gastric Acid Inhibition

Clinical Pharmacology

Clinical trials in healthy subjects and patients with acid-related diseases have characterized the
pharmacokinetic and pharmacodynamic profile of Zastaprazan.

Table 4. Pharmacokinetic Parameters of Zastaprazan in Healthy Subjects (Multiple Doses)

Parameter Value Reference

Time to Maximum Plasma

) 0.5-2.0 hours [8]
Concentration (Tmax)
Terminal Half-life (t1/2) 7 - 10 hours [8]
_ _ Exhibited at doses of 5 to 40
Dose Proportionality [8]
mg

Table 5: Pharmacodynamic and Clinical Efficacy of Zastaprazan
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Study
Parameter . Dosage Result Reference
Population
% Time Gastric )
Healthy Subjects 20 mg 85.19%
pH > 4 (24h)
% Time Gastric i
Healthy Subjects 40 mg 91.84%
pH > 4 (24h)
% Time Gastric
) Esomeprazole
pH > 4 (24h) Healthy Subjects 72.06%
40 mg
(Comparator)
Cumulative Erosive
Healing Rate Esophagitis 20 mg 95.14%
(Week 4) Patients
Cumulative Erosive
Healing Rate Esophagitis 20 mg 97.92%
(Week 8) Patients

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of Zastaprazan on

the H+/K+-ATPase enzyme, typically isolated from porcine or rabbit gastric microsomes.
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H+/K+-ATPase Inhibition Assay Workflow

Prepare Reagents:
- Gastric Microsomes (H+/K+-ATPase source)
- Zastaprazan (Test Compound)
- ATP, MgClI2, KClI
- Buffer (e.qg., Tris-HCI)

'

Incubation:
- Pre-incubate microsomes with varying
concentrations of Zastaprazan.
- Initiate reaction by adding ATP.

Enzymatic Reaction:
- H+/K+-ATPase hydrolyzes ATP to ADP + Pi.
- Reaction proceeds for a defined time at 37°C.

'

Stop Reaction:
- Add a quenching agent (e.g., trichloroacetic acid).

'

Measure Inorganic Phosphate (Pi):
- Use a colorimetric method (e.g., Malachite Green assay).

'

Data Analysis:
- Plot % inhibition vs. Zastaprazan concentration.
- Calculate IC50 value using non-linear regression.

Click to download full resolution via product page

Workflow for H+/K+-ATPase Inhibition Assay.
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Methodology:

Preparation of Gastric Microsomes: Gastric microsomes rich in H+/K+-ATPase are prepared
from porcine or rabbit gastric mucosa by differential centrifugation.

Assay Reaction: The reaction mixture contains buffer, MgCl2, KCI, and the prepared gastric
microsomes.

Inhibition Studies: Zastaprazan at various concentrations is pre-incubated with the reaction
mixture before the addition of ATP to start the reaction.

Measurement of ATPase Activity: The enzymatic activity is determined by measuring the
amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically
done using a colorimetric method, such as the Malachite Green assay.

Data Analysis: The percentage of inhibition is calculated for each concentration of
Zastaprazan. The IC50 value, which is the concentration of the inhibitor that causes 50%
inhibition of the enzyme activity, is determined by plotting the percent inhibition against the
logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response
curve.

In Vivo Pylorus-Ligated Rat Model

This model is used to evaluate the antisecretory activity of compounds in vivo.
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Pylorus-Ligated Rat Model Workflow

Animal Preparation:
- Fast male Wistar or Sprague-Dawley rats
(e.g., for 18-24 hours) with free access to water.

i

Anesthesia:
- Anesthetize rats (e.g., with isoflurane or ketamine/xylazine).

l

Surgical Procedure:
- Make a midline abdominal incision.
- Ligate the pylorus with a silk suture.

:

Drug Administration:
- Administer Zastaprazan or vehicle
(e.g., orally or intraduodenally).

l

Recovery and Gastric Juice Collection:
- Suture the incision.
- After a set period (e.g., 4 hours),
sacrifice the animal.

l

Analysis of Gastric Contents:
- Collect gastric juice.
- Measure volume, pH, and total acidity
(by titration with NaOH).

Click to download full resolution via product page

Workflow for Pylorus-Ligated Rat Model.
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Methodology:

Animal Preparation: Male rats are fasted for 18-24 hours with free access to water to ensure
an empty stomach.

Surgical Procedure: Under anesthesia, a midline incision is made in the abdomen, and the
pyloric end of the stomach is ligated with a non-absorbable suture.

Drug Administration: Zastaprazan or the vehicle is administered orally or intraduodenally
immediately after pylorus ligation.

Gastric Juice Collection: After a predetermined period (e.g., 4 hours), the animals are
euthanized, and the esophagus is clamped. The stomach is removed, and the gastric
contents are collected.

Analysis: The volume of the gastric juice is measured, and the pH is determined. The total
acid output is quantified by titrating the gastric juice with a standardized solution of sodium
hydroxide (NaOH).

In Vivo Reflux Esophagitis Rat Model

This model is used to assess the protective effects of compounds against esophageal mucosal
injury caused by gastric acid reflux.

Methodology:

e Animal Preparation and Surgery: Similar to the pylorus ligation model, rats are anesthetized.
Both the pylorus and the limiting ridge (the junction between the forestomach and the
glandular stomach) are ligated. This procedure leads to the reflux of gastric contents into the
esophagus.

Drug Administration: Zastaprazan or a vehicle is typically administered orally for a set period
before and/or after the surgical procedure.

Evaluation of Esophageal Injury: After a specified duration (e.g., several hours to days), the
animals are euthanized, and the esophagus is removed. The severity of the esophageal
lesions is scored macroscopically based on the area and severity of inflammation and
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ulceration. Histopathological examination can also be performed to assess the microscopic
changes in the esophageal mucosa.

o Data Analysis: The efficacy of Zastaprazan is determined by comparing the lesion scores of
the treated group with the vehicle control group. The ED50, the dose that produces 50% of
the maximal protective effect, can be calculated.

Conclusion

Zastaprazan (JP-1366) is a promising potassium-competitive acid blocker with a rapid onset of
action and potent, durable suppression of gastric acid. Its distinct mechanism of action and
favorable pharmacokinetic and pharmacodynamic profiles, demonstrated in both preclinical
and clinical studies, position it as a significant therapeutic agent for acid-related disorders. This
technical guide provides a comprehensive summary of its chemical properties and biological
activities to aid researchers in their further investigation and development of this novel
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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